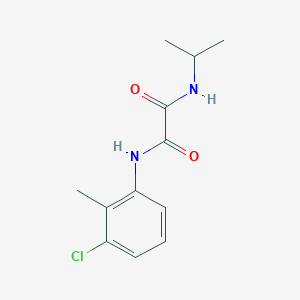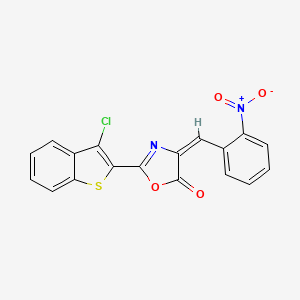
4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide, also known as MNBS, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. The compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties.
作用機序
The mechanism of action of 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has also been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses. Additionally, 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has been shown to inhibit the growth of several fungal strains.
実験室実験の利点と制限
One of the major advantages of 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is its wide range of biological activities, which makes it a promising candidate for the development of new therapeutics. Additionally, the synthesis method of 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is straightforward and can be easily scaled up for large-scale production. However, one of the limitations of 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
将来の方向性
There are several future directions for research on 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide. One potential direction is to investigate its potential as a therapeutic for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as a therapeutic for various types of cancer. Additionally, further research is needed to evaluate the potential toxicity of 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide and its safety for use in clinical settings.
合成法
The synthesis of 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methyl-4-nitroaniline in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide. The synthesis method is straightforward and can be easily scaled up for large-scale production.
科学的研究の応用
4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has also been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has been shown to have antifungal properties by inhibiting the growth of several fungal strains.
特性
IUPAC Name |
4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-10-9-11(16(17)18)3-8-14(10)15-22(19,20)13-6-4-12(21-2)5-7-13/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSXKHHECBQBQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5193587.png)
![3-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5193593.png)


![2-(4-hydroxy-3-methoxyphenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5193624.png)
![3-chloro-N-cyclopentyl-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5193635.png)


![4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5193656.png)
![3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5193667.png)
![19-isopropyl-5,9-dimethyl-15-(3-methylphenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5193673.png)
![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5193683.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5193685.png)
![N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5193695.png)